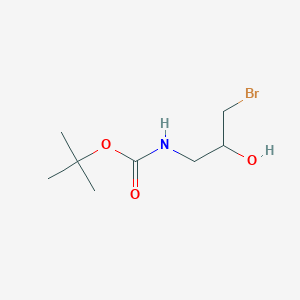![molecular formula C20H14N2O4 B6360436 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% CAS No. 639091-49-9](/img/structure/B6360436.png)
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid (6-CNBN) is an organic molecule that has been studied extensively for its potential applications in laboratory experiments and scientific research. 6-CNBN is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter essential for the regulation of physiological processes. Inhibition of AChE by 6-CNBN has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
科学的研究の応用
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% has been used extensively in scientific research, primarily as an inhibitor of AChE. It has been used to study the effects of acetylcholine on various physiological processes, such as learning and memory, motor control, and cardiovascular function. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% has been used to study the effects of AChE inhibitors on the nervous system, and to investigate the potential therapeutic effects of AChE inhibitors in neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% is an inhibitor of AChE, which is responsible for the breakdown of acetylcholine in the nervous system. When 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in an increased concentration of acetylcholine in the synapses. This increased concentration of acetylcholine is responsible for the biochemical and physiological effects of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%.
Biochemical and Physiological Effects
The most notable biochemical and physiological effects of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% are due to its inhibition of AChE. Inhibition of AChE by 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% results in an increased concentration of acetylcholine in the synapses, which can lead to a variety of effects. These effects include increased alertness and focus, improved memory, increased motor coordination, and improved cardiovascular function. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for a variety of conditions.
実験室実験の利点と制限
The primary advantage of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% for laboratory experiments is its ability to inhibit AChE and increase the concentration of acetylcholine in the synapses. This makes it a valuable tool for studying the effects of acetylcholine on various physiological processes. However, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% also has some limitations. It is not very stable, and its effects are short-lived, making it difficult to use for long-term studies. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% can be toxic at high concentrations, making it important to use the appropriate dosage and safety precautions when using it in experiments.
将来の方向性
The potential applications of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% are far-reaching and continue to be explored. Some of the future directions for 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% research include its use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as its use as an anti-inflammatory and anti-oxidant agent for a variety of conditions. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% could be used to study the effects of acetylcholine on a variety of physiological processes, such as learning and memory, motor control, and cardiovascular function. Finally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% could be used to study the potential therapeutic effects of AChE inhibitors in other neurological disorders, such as epilepsy and schizophrenia.
合成法
6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% can be synthesized in a two-step reaction from the compound 4-hydroxy-3-nitrobenzoic acid. The first step involves the formation of an acetal by reacting the acid with 3-cyano-benzyl alcohol in the presence of pyridine and a catalytic amount of acetic acid. The second step involves the reaction of the acetal with hydroxylamine hydrochloride in the presence of sodium bicarbonate, which yields 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% as the final product.
特性
IUPAC Name |
6-[4-[(3-cyanophenyl)methoxy]phenoxy]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-11-14-2-1-3-15(10-14)13-25-17-5-7-18(8-6-17)26-19-9-4-16(12-22-19)20(23)24/h1-10,12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVOMYSSBOXAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

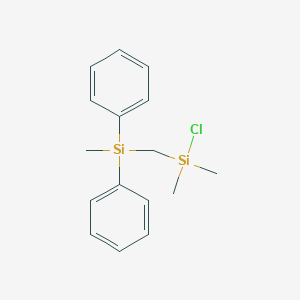
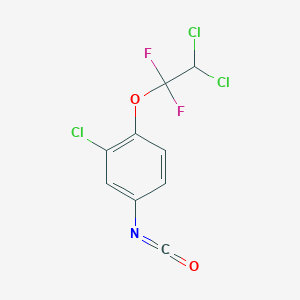
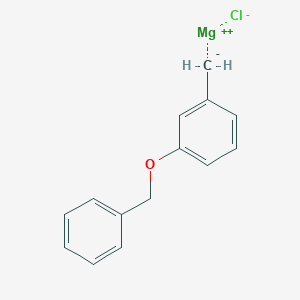
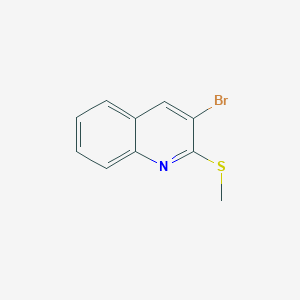


![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)
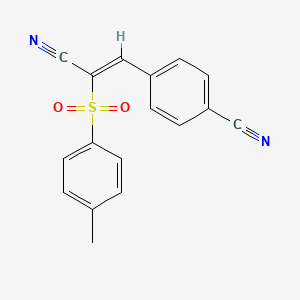
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)
![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)
